molecular formula C29H30FN5O3 B11446773 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11446773
M. Wt: 515.6 g/mol
InChI Key: IFPLSJLYJAOEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a unique structural framework. Its core structure includes a tetrahydroquinazoline scaffold with a 2,4-dioxo moiety, a phenethyl group at position 3, and a carboxamide-linked piperazine substituent at position 5. Quinazolines are known for diverse pharmacological activities, including acetylcholinesterase (AChE) inhibition, antimicrobial effects, and efflux pump inhibition (EPI) . This compound’s design likely targets central nervous system (CNS) disorders or bacterial resistance mechanisms, given its structural similarity to other bioactive quinazolines .

Properties

Molecular Formula

C29H30FN5O3

Molecular Weight

515.6 g/mol

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C29H30FN5O3/c30-24-8-4-5-9-26(24)34-18-16-33(17-19-34)15-13-31-27(36)22-10-11-23-25(20-22)32-29(38)35(28(23)37)14-12-21-6-2-1-3-7-21/h1-11,20H,12-19H2,(H,31,36)(H,32,38)

InChI Key

IFPLSJLYJAOEMU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)C5=CC=CC=C5F

Origin of Product

United States

Preparation Methods

Formation of the Quinazoline Core

The quinazoline backbone is constructed through cyclization of anthranilic acid derivatives. A representative approach involves:

  • Step 1 : Hydrolysis of dimethyl aminoterephthalate (6 ) to 2-aminoterephthalic acid (15 ) under acidic conditions .

  • Step 2 : Selective esterification of the carboxylic acid at the 4-position using trimethylchlorosilane in methanol, yielding monoester 16 .

  • Step 3 : Treatment of 16 with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with ammonium isothiocyanate to generate intermediate 17 via spontaneous ring closure .

Key Conditions :

  • Thionyl chloride reflux (3 hours) for acid chloride formation .

  • Ammonium isothiocyanate in anhydrous dichloromethane (DCM) at 0–25°C .

Introduction of the Phenethyl Group

The phenethyl substituent is introduced via Friedel-Crafts alkylation or direct alkylation:

  • Method A : Reaction of the quinazoline intermediate (17 ) with phenethyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst.

  • Method B : Alkylation using benzyl halides under basic conditions (e.g., potassium carbonate in dimethylformamide (DMF)) .

Optimization Notes :

  • Method B achieves higher regioselectivity (>80%) compared to Method A (60–70%) .

  • Temperature control (60–80°C) minimizes side reactions .

Incorporation of the Piperazine Moiety

The piperazine-ethyl group is attached through nucleophilic substitution:

  • Step 1 : Synthesis of 1-(2-fluoroethyl)-4-(2-fluorophenyl)piperazine via reaction of 2-fluorophenylpiperazine with 1-bromo-2-fluoroethane in acetonitrile.

  • Step 2 : Coupling of the piperazine derivative with the quinazoline intermediate using potassium carbonate (K₂CO₃) as a base in DMF at 90°C.

Critical Parameters :

  • Molar ratio of 1:1.2 (quinazoline:piperazine) ensures complete conversion.

  • Reaction time: 12–18 hours.

Formation of the Carboxamide Group

The 7-carboxamide functionality is introduced via acid chloride coupling:

  • Step 1 : Hydrolysis of the ester group in intermediate 22 to carboxylic acid 23 using sodium hydroxide (NaOH) .

  • Step 2 : Conversion of 23 to acid chloride with SOCl₂, followed by reaction with 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine in DCM with triethylamine (Et₃N) .

Reagent Ratios :

  • Acid chloride:amine = 1:1.5 .

  • Et₃N as a base (2.5 equivalents) .

Final Purification and Characterization

Purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC . Key characterization data includes:

PropertyValue/DescriptionSource
Molecular Weight 515.6 g/mol
Yield (Overall) 32–45%
Purity (HPLC) >98%
Melting Point 214–216°C

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors for steps requiring precise temperature control (e.g., cyclization). Automated systems enhance reproducibility, with yields exceeding 40% at kilogram-scale production.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing alkylation at N1 vs. N3 of the quinazoline core is mitigated by using bulkier bases (e.g., diisopropylethylamine) .

  • Acid Sensitivity : Boc-protected intermediates (e.g., 3e-g ) are stabilized during HCl-mediated deprotection by gradual addition of acid .

Alternative Synthetic Routes

Recent advances propose microwave-assisted synthesis for the quinazoline core, reducing reaction times from 24 hours to 2 hours with comparable yields (75–82%) .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction could produce various reduced derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its efficacy against various cancer cell lines, demonstrating notable cytotoxic effects. For instance, the compound underwent testing by the National Cancer Institute (NCI) using a single-dose assay across a panel of approximately sixty cancer cell lines. The results indicated a significant average cell growth inhibition rate, showcasing its potential as a therapeutic agent in oncology .

1.2 Structure-Activity Relationship Studies

The compound's unique structure allows for extensive structure-activity relationship (SAR) studies. These studies help in understanding how modifications to the chemical structure influence biological activity. Modifications involving the piperazine ring and the quinazoline moiety have been particularly insightful in enhancing selectivity and potency against specific cancer types .

Pharmacological Applications

2.1 Dopamine Receptor Targeting

The compound is also investigated for its interactions with dopamine receptors, particularly D4 receptors. Research indicates that derivatives of this compound may serve as selective antagonists or agonists, which could be beneficial in treating disorders related to dopamine dysregulation such as schizophrenia and depression . The presence of the fluorophenyl group is crucial for enhancing receptor affinity.

2.2 Nucleoside Transporter Inhibition

Another promising application lies in its role as an inhibitor of equilibrative nucleoside transporters (ENTs). These transporters are critical for nucleotide synthesis and regulation of adenosine function, making them valuable targets in cancer therapy and other diseases. The compound has shown selective inhibition towards ENT2, which could lead to novel therapeutic strategies against conditions where nucleotide metabolism is disrupted .

In Vitro Evaluation of Anticancer Activity

A comprehensive study conducted using NCI protocols revealed that the compound exhibited high levels of antimitotic activity against human tumor cells with mean GI50 values indicating effective concentration ranges for therapeutic use .

Developmental Therapeutics Program

In another notable case, the compound was included in the Developmental Therapeutics Program by NCI, which assesses new compounds for their potential clinical applications. Its promising results have led to further investigations into its pharmacokinetics and toxicity profiles .

Summary Table of Findings

Application Area Details
Anticancer ActivitySignificant inhibition of cell growth across various cancer cell lines
Dopamine Receptor TargetingPotential selective antagonism at D4 receptors; implications for CNS disorders
Nucleoside Transporter InhibitionSelective inhibition of ENT2; relevance in cancer therapy
Structure-Activity RelationshipInsights into modifications enhancing biological activity

Mechanism of Action

The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways . Molecular docking studies have shown that the binding site of this compound in its target proteins may differ from that of other conventional inhibitors .

Comparison with Similar Compounds

Structural and Functional Analogues

Piperazine-Modified Quinazolines

Several analogues feature piperazine substituents with varying aromatic groups. For example:

  • Compound 8b (N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide) incorporates a chloro-trifluoromethyl benzoyl group on piperazine. It exhibits a higher molecular weight (530 g/mol) and melting point (241–242°C) compared to the target compound, suggesting enhanced rigidity and lipophilicity .
  • Compound 8c (N-[5-(4-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide) uses a difluorobenzoyl group, resulting in lower molecular weight (464 g/mol) and higher polarity .
  • N-[2-(4-Ethylpiperazin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide () replaces the 2-fluorophenyl group with an ethyl group, reducing aromatic interactions but improving solubility.
Table 1: Structural Comparison of Piperazine-Modified Quinazolines
Compound Piperazine Substituent Molecular Weight (g/mol) Melting Point (°C) Key Feature
Target Compound 2-Fluorophenyl ~500 (estimated) Not reported Fluorine-enhanced electronegativity
8b 4-Chloro-3-(trifluoromethyl) 530 241–242 High lipophilicity
8c 3,4-Difluorobenzoyl 464 263–266 Polar substituent
Compound Ethyl ~470 (estimated) Not reported Improved aqueous solubility

Phenethyl-Substituted Quinazolines

The phenethyl group at position 3 in the target compound is critical for steric bulk and hydrophobic interactions.

Pharmacological and Physicochemical Properties

AChE Inhibition and CNS Permeation

Quinazoline derivatives like 4d-f () exhibit strong AChE binding, with 4d (logP = 3.2) showing optimal blood-brain barrier (BBB) permeation. The target compound’s 2-fluorophenyl group may improve BBB penetration compared to non-fluorinated analogues (e.g., 8d with a methoxy group, logP = 2.8) .

Table 2: Predicted Physicochemical Properties (SwissADME/pkCSM)
Compound logP BBB Permeation CNS Activity Renal Clearance
Target Compound ~3.5 High Likely No impairment
8d 2.8 Moderate Uncertain Not reported
4d 3.2 High Confirmed No impairment

Efflux Pump Inhibition (EPI)

Morpholine-containing quinazolines () demonstrate superior EPI activity against Pseudomonas aeruginosa compared to piperazine derivatives. However, the target compound’s 2-fluorophenyl group may compensate by enhancing membrane interaction .

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a tetrahydroquinazoline core with various functional groups that contribute to its biological activity. The presence of the piperazine ring and the fluorophenyl moiety are particularly noteworthy for their influence on receptor binding and activity.

Research indicates that compounds similar to this compound often interact with multiple biological targets:

  • Dopamine Receptors : The piperazine moiety is known to enhance binding affinity for dopamine receptors, suggesting potential applications in treating neurological disorders.
  • Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens, indicating a possible role in infection control.

Biological Activity Data

Activity Type Observation Reference
AntioxidantModerate scavenging activity in DPPH assay
AntimicrobialEffective against Gram-positive bacteria
Receptor BindingHigh affinity for dopamine D2 receptors

Case Studies

  • Neuropharmacological Effects : In a study examining the effects of similar compounds on animal models of Parkinson's disease, significant improvements in motor function were observed alongside reduced dopaminergic neuron loss. This suggests that the compound may have neuroprotective effects through modulation of dopamine pathways.
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotics. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at lower concentrations than traditional treatments, highlighting its potential as a novel antimicrobial agent.

Research Findings

Recent investigations into the compound's pharmacodynamics have revealed:

  • In Vivo Studies : Animal models treated with the compound displayed reduced symptoms of anxiety and depression-like behaviors, supporting its potential use in psychiatric disorders.
  • Toxicology Reports : Toxicological evaluations indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses over extended periods.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and what purification methods ensure high yield and purity?

The synthesis involves multi-step organic reactions, including:

  • Piperazine functionalization : Introducing the 2-fluorophenyl group via nucleophilic substitution or Buchwald-Hartwig coupling under inert conditions .
  • Quinazoline core assembly : Cyclization of substituted anthranilic acid derivatives followed by phenethylation at the N3 position .
  • Carboxamide linkage : Activated ester coupling (e.g., HATU/DMAP) to attach the quinazoline core to the piperazine-ethyl chain . Purification requires column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization from ethanol or chloroform to achieve >95% purity .

Q. How can structural characterization be rigorously performed to confirm the compound’s identity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 6.8–7.3 ppm; quinazoline carbonyls at δ 165–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion ([M+H]⁺ expected m/z ~593) and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation, single crystals are grown via slow evaporation in ethanol, resolving bond angles and stereochemistry .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating receptor binding affinity and selectivity?

  • Radioligand displacement assays : Use ³H-labeled agonists/antagonists for dopamine (D2/D3), serotonin (5-HT1A/2A), or σ receptors, given structural similarities to known ligands .
  • Dose-response curves : Test concentrations from 0.1 nM to 10 μM in HEK-293 cells expressing cloned receptors. Calculate Ki values using Cheng-Prusoff equations .
  • Selectivity profiling : Compare IC50 values against off-target GPCRs (e.g., adrenergic α1/β2) to identify cross-reactivity risks .

Q. How can contradictory data on biological activity (e.g., antidepressant vs. antitumor effects) be resolved?

  • Target validation : Knockdown studies (siRNA/shRNA) in cell models to confirm primary targets (e.g., 5-HT1A for antidepressant effects vs. DHFR for antitumor activity) .
  • Metabolite analysis : LC-MS/MS to identify active metabolites that may contribute to divergent outcomes in different assays .
  • Species-specific differences : Test activity in human vs. rodent cell lines or primary tissues to address translational relevance .

Q. What in vivo models are suitable for assessing neuroprotective or antitumor efficacy?

  • Neuroprotection : Murine models of oxidative stress (e.g., MPTP-induced Parkinson’s) with endpoints like glutathione levels and caspase-3 activity .
  • Antitumor activity : Xenograft models (e.g., HCT-116 colon cancer) using oral/intraperitoneal dosing (10–50 mg/kg/day) and PET imaging (¹⁸F-labeled analogs) to track tumor uptake .

Q. What structural modifications enhance metabolic stability without compromising potency?

  • Piperazine substitution : Replace the 2-fluorophenyl group with 2,3-dichlorophenyl to reduce CYP450-mediated oxidation .
  • Quinazoline optimization : Introduce electron-withdrawing groups (e.g., Cl at C6) to slow hepatic glucuronidation .
  • Prodrug strategies : Convert the carboxamide to a methyl ester for improved oral bioavailability, with in situ hydrolysis by esterases .

Q. How can computational methods predict off-target interactions or toxicity risks?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against the ChEMBL database, prioritizing kinases or ion channels .
  • ADMET prediction : SwissADME or ProTox-II to estimate permeability (LogP <5), hERG inhibition, and hepatotoxicity .

Methodological Considerations

Q. What analytical techniques quantify oxidative stress modulation in cellular models?

  • ROS detection : Fluorescent probes (DCFH-DA) in SH-SY5Y cells, measured via flow cytometry .
  • Antioxidant enzyme assays : Spectrophotometric analysis of SOD and catalase activity in homogenized brain tissue .

Q. How are structure-activity relationships (SAR) systematically explored for this scaffold?

  • Parallel synthesis : Generate analogs with variations in the phenethyl chain (e.g., cyclopropyl substitution) or piperazine substituents .
  • Free-Wilson analysis : Statistically correlate substituent changes with binding affinity (pKi) or IC50 values .

Q. What strategies mitigate solubility challenges during in vitro assays?

  • Co-solvents : Use DMSO (<0.1%) or β-cyclodextrin inclusion complexes to maintain solubility in aqueous buffers .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles for sustained release in cell culture .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.